CK2 Kinase Inhibition: 2-Oxo vs. 2-Amino vs. Tetrazolo Substituent Comparison
In a systematic SAR study of 43 quinoline-3-carboxylic acid derivatives evaluated against protein kinase CK2, the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold (unsubstituted parent, compound 4a) exhibited an IC50 of approximately 430 µM, placing it among the weakest inhibitors in the series [1]. In contrast, 2-aminoquinoline-3-carboxylic acid derivatives achieved IC50 values as low as 0.65 µM, and tetrazolo[1,5-a]quinoline-4-carboxylic acid derivatives reached IC50 values of 0.8 µM [1]. This represents an approximately 660-fold difference in potency between the 2-oxo and 2-amino scaffolds. The molecular docking analysis revealed that the 2-oxo substituent fails to establish hydrophobic contacts with Ile95 in the CK2 ATP-binding pocket, whereas the 2-amino group and tetrazole ring both form critical hydrophobic interactions with Ile95, Phe113, and Ile174 [1]. This mechanistic insight explains the potency gap and identifies the 2-oxo scaffold as a weaker but structurally informative CK2 ligand suitable for use as a negative control or as a starting scaffold for fragment-based design.
| Evidence Dimension | CK2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 430 µM (unsubstituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, compound 4a) |
| Comparator Or Baseline | IC50 = 0.65 µM (most active 2-aminoquinoline-3-carboxylic acid derivative); IC50 = 0.8 µM (most active tetrazolo-quinoline-4-carboxylic acid derivative, compound 6b) |
| Quantified Difference | ~660-fold less potent than 2-amino analog; ~540-fold less potent than tetrazolo analog |
| Conditions | In vitro CK2 kinase inhibition assay using [γ-³³P]-ATP incorporation; phosphocellulose paper disk method; human recombinant CK2 |
Why This Matters
For procurement decisions, the 2-oxo scaffold is selected when weak CK2 binding is desired (e.g., negative controls, selectivity profiling, or fragment-based screening), whereas the 2-amino scaffold is selected for potent CK2 inhibition programs.
- [1] Syniugin, A.R., Ostrynska, O.V., Chekanov, M.O., Volynets, G.P., Starosyla, S.A., Bdzhola, V.G., Yarmoluk, S.M. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(sup4), 160-169. View Source
